3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile
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Overview
Description
3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile is a synthetic organic compound that features a benzonitrile core substituted with methoxy and isoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving nitrile oxides and alkynes or alkenes.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the benzonitrile core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile can undergo several types of chemical reactions:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: DMF, dichloromethane, ethanol.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new organic pigments and dyes.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzonitrile: Lacks the isoxazole ring, making it less versatile in terms of biological interactions.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine atom, which can influence its reactivity and biological activity.
Uniqueness
3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile is unique due to the presence of both methoxy and isoxazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-methoxy-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-11(18-15-9)8-17-12-4-3-10(7-14)6-13(12)16-2/h3-6H,8H2,1-2H3 |
InChI Key |
JGAGLINAWVDKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
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